molecular formula C14H9N5S B4756626 AKOS BBS-00005779

AKOS BBS-00005779

Cat. No.: B4756626
M. Wt: 279.32 g/mol
InChI Key: HUYPWTZQYAHUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is a heterocyclic compound that features a unique fusion of pyridine, triazole, and quinazoline rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.

    Fusion with Quinazoline: The triazole intermediate is then reacted with quinazoline derivatives under conditions that promote nucleophilic substitution and cyclization.

    Introduction of the Pyridine Ring:

Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is eco-friendly and can be scaled up for large-scale production .

Types of Reactions:

    Oxidation: The thiol group in 2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol can undergo oxidation to form disulfides.

    Reduction: The compound can be reduced to modify the triazole or quinazoline rings, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Disulfides: Formed from the oxidation of the thiol group.

    Reduced Derivatives: Resulting from the reduction of the triazole or quinazoline rings.

    Substituted Derivatives: Various functionalized compounds depending on the substituents introduced.

Scientific Research Applications

2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is unique due to its specific ring fusion and the presence of a thiol group, which can undergo various chemical modifications, enhancing its versatility in research and potential therapeutic applications.

Properties

IUPAC Name

2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5S/c20-14-16-11-6-2-1-5-10(11)13-17-12(18-19(13)14)9-4-3-7-15-8-9/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYPWTZQYAHUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333670
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

515132-94-2
Record name 2-pyridin-3-yl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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AKOS BBS-00005779
Reactant of Route 5
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Reactant of Route 6
AKOS BBS-00005779

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